

Spectroscopic Profile of 1-(3-Amino-4-bromophenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Amino-4-bromophenyl)ethanone

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This technical guide provides a comprehensive overview of the spectral data for the chemical compound **1-(3-Amino-4-bromophenyl)ethanone**, also known as 3'-Amino-4'-bromoacetophenone. The information is intended for researchers, scientists, and professionals in drug development and related fields. The CAS number for this compound is 37148-51-9, and its molecular formula is C_8H_8BrNO .

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a substituted aromatic ketone. The presence of an acetyl group, an amino group, and a bromine atom on the phenyl ring results in a unique spectroscopic signature. Understanding this signature is crucial for its identification, characterization, and utilization in chemical synthesis and pharmaceutical research.

Spectroscopic Data

While comprehensive experimental spectra for **1-(3-Amino-4-bromophenyl)ethanone** are not readily available in public databases, predicted data and data from isomeric and related compounds can provide valuable insights.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound.

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |
|--------------------|---------------|
| [M+H] ⁺ | 213.9862 |

This data is based on computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the nature of the substituents. The carbonyl carbon of the acetyl group is expected to appear significantly downfield.

Note: As of the time of this publication, specific experimental NMR data for **1-(3-Amino-4-bromophenyl)ethanone** has not been located in publicly accessible databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm ⁻¹) | Description |
|------------------------|---|---------------|
| N-H Stretch | 3400-3200 | Amino group |
| C-H Stretch (Aromatic) | 3100-3000 | Aromatic ring |
| C=O Stretch (Ketone) | 1700-1680 | Acetyl group |
| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring |
| C-N Stretch | 1350-1250 | Amino group |
| C-Br Stretch | 680-515 | Bromo group |

These are general ranges and the exact peak positions can vary.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and data comparison. While specific protocols for **1-(3-Amino-4-bromophenyl)ethanone** are not available, the following are general methodologies.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.

IR Spectroscopy

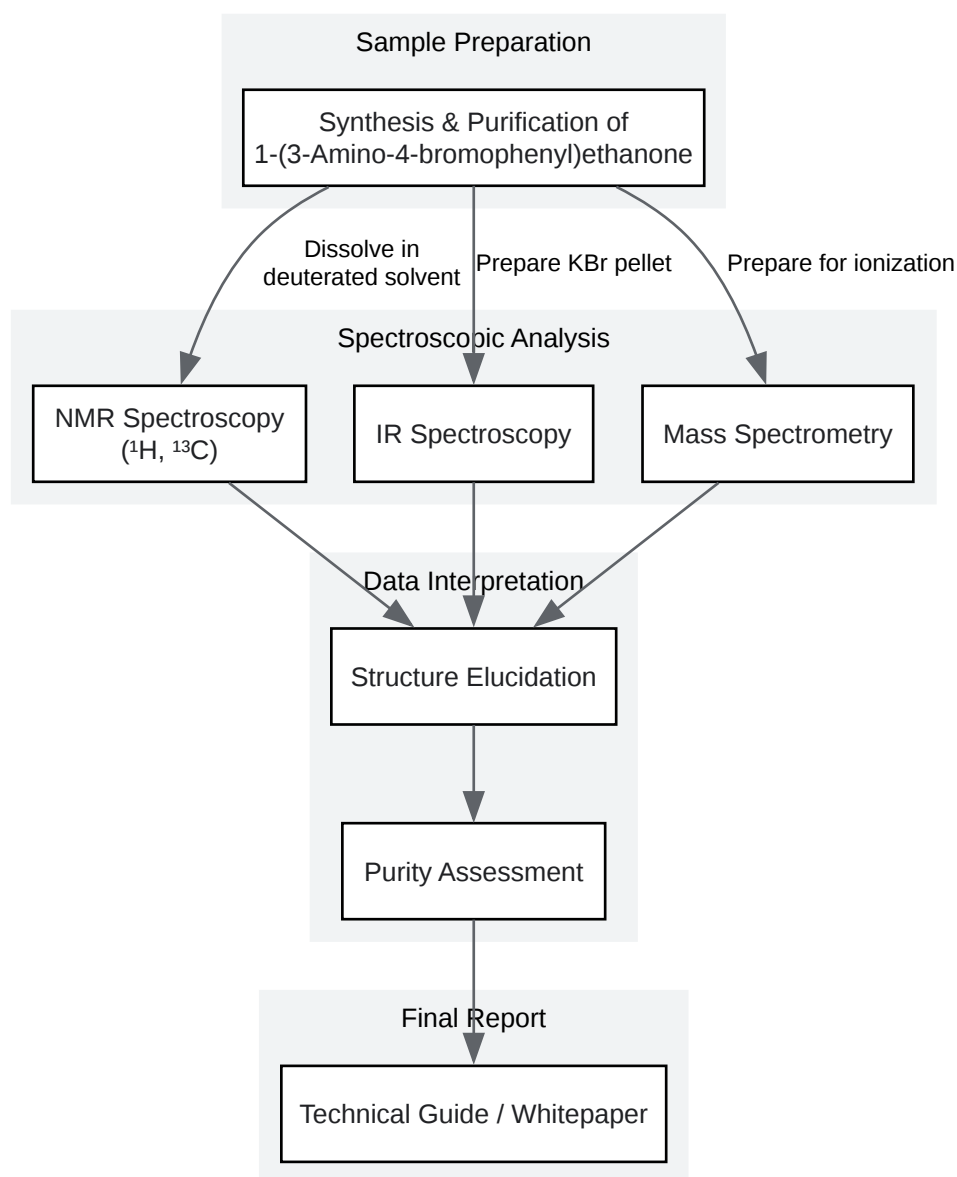
The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

For mass spectrometry, the sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of such compounds.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **1-(3-Amino-4-bromophenyl)ethanone**.



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Caption: Logical workflow for the spectroscopic analysis of **1-(3-Amino-4-bromophenyl)ethanone**.

This technical guide serves as a foundational resource for professionals working with **1-(3-Amino-4-bromophenyl)ethanone**. While experimental data is currently limited in the public domain, the provided information, based on established spectroscopic principles and data for related compounds, offers a robust starting point for its characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Amino-4-bromophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349132#spectral-data-for-1-3-amino-4-bromophenyl-ethanone-nmr-ir-ms\]](https://www.benchchem.com/product/b1349132#spectral-data-for-1-3-amino-4-bromophenyl-ethanone-nmr-ir-ms)

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